3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one
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Overview
Description
3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one is an organic compound that features a thiophene ring, a methylamino group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and methylamine.
Condensation Reaction: Thiophene-2-carboxaldehyde reacts with methylamine under basic conditions to form an imine intermediate.
Enone Formation: The imine intermediate undergoes a condensation reaction with acetone to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Compounds with various functional groups replacing the methylamino group.
Scientific Research Applications
3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with a dimethylamino group.
3-(Ethylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with an ethylamino group.
3-(Phenylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with a phenylamino group.
Properties
CAS No. |
663603-70-1 |
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Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H9NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-6,9H,1H3 |
InChI Key |
KGKLCDPSRAKPME-UHFFFAOYSA-N |
Canonical SMILES |
CNC=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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